molecular formula C28H32Cl2N4O3S2 B2375703 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1322302-54-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride

Cat. No.: B2375703
CAS No.: 1322302-54-4
M. Wt: 607.61
InChI Key: JEVRGMFYNROTCU-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is a benzothiazole-derived small molecule featuring:

  • Diethylaminoethyl side chain: Enhances solubility and may influence receptor binding.
  • N-Ethyl-N-phenylsulfamoyl benzamide core: Introduces sulfonamide-like pharmacophore, often associated with kinase inhibition or anticancer activity.

Below, it is compared to structurally related analogs from recent literature.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O3S2.ClH/c1-4-31(5-2)18-19-32(28-30-25-17-14-22(29)20-26(25)37-28)27(34)21-12-15-24(16-13-21)38(35,36)33(6-3)23-10-8-7-9-11-23;/h7-17,20H,4-6,18-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVRGMFYNROTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride (CAS No. 1185096-25-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC21H25Cl2N3OS
Molecular Weight438.4 g/mol
CAS Number1185096-25-6
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(N-ethyl-N-phenylsulfamoyl)benzamide; hydrochloride

Antitumor Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. For instance, a study demonstrated that derivatives with similar structures showed high potential against various cancer cell lines. The specific compound of interest has been evaluated for its efficacy against lung cancer cell lines, with promising results indicating cytotoxic effects at low micromolar concentrations:

Cell LineIC50 (µM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These results suggest that the compound could inhibit tumor proliferation effectively, making it a candidate for further development as an anticancer drug .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have shown that compounds with benzothiazole and similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli64
Staphylococcus aureus32
Bacillus subtilis16

These findings indicate that the compound may serve as a potential antimicrobial agent .

The mechanism through which this compound exerts its biological effects appears to involve interaction with DNA/RNA structures, particularly binding within the minor groove of DNA. This binding disrupts normal cellular processes, leading to apoptosis in cancer cells and inhibiting bacterial growth .

Case Studies

  • Antitumor Efficacy in Lung Cancer : A study conducted on various lung cancer cell lines demonstrated that the compound exhibited significant cytotoxicity in vitro, with lower IC50 values indicating higher potency compared to other tested compounds.
  • Antimicrobial Testing : In another study evaluating the antimicrobial properties, the compound showed effective inhibition against common bacterial strains, suggesting its potential use as an antibiotic.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacterial strains, as well as fungal species. For instance, derivatives of benzothiazole have been evaluated for their in vitro activity against various pathogens, demonstrating promising results against resistant strains .

Anticancer Activity

The anticancer potential of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride has been explored extensively. The compound's mechanism of action may involve the inhibition of critical cellular pathways associated with cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF7), with studies reporting IC50 values indicating significant cytotoxicity .

Research Findings

A comprehensive review of the literature reveals several key studies focused on the synthesis and evaluation of benzothiazole derivatives:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions that confirm the presence of functional groups through spectroscopic methods such as NMR and IR spectroscopy .
  • Biological Evaluation : In vitro assays have been conducted to assess the antimicrobial and anticancer activities. For example, compounds derived from similar structures demonstrated MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Screening : A study evaluated various benzothiazole derivatives for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited potent antibacterial effects, suggesting a potential role in developing new antibiotics.
  • Anticancer Efficacy : Another research effort focused on a series of benzothiazole-based compounds showed that some analogs were effective against human cancer cell lines, with specific emphasis on their ability to induce apoptosis in cancer cells through various pathways .

Comparison with Similar Compounds

Substituent Variations on Benzothiazole Core

Compound Substituent on Benzothiazole Key Functional Groups Synthesis Yield Reference
Target Compound 6-Chloro Diethylaminoethyl, Sulfamoyl benzamide N/A -
N-(6-Nitrobenzo[d]thiazol-2-yl)-... 6-Nitro Thiadiazole-thioacetamide 45–60%
4g () 4-Chlorophenyl Thiazolidin-4-one 70%
4i () 2-Chloro-6-fluorophenyl Thiazolidin-4-one 37%

Key Observations :

  • Thiazolidin-4-one derivatives () prioritize heterocyclic diversity over sulfamoyl groups, affecting metabolic stability .

Sulfonamide/Sulfamoyl Pharmacophores

Compound Sulfonamide/Sulfamoyl Structure Associated Bioactivity Reference
Target Compound N-Ethyl-N-phenylsulfamoyl Hypothesized kinase inhibition -
Compounds 7–9 () 4-X-phenylsulfonyl (X = H, Cl, Br) Triazole-thione tautomerism
Compounds 10–15 () S-Alkylated triazole-sulfonyl Not explicitly reported
Compound 5 () Bis(azolyl)sulfonamidoacetamide Undisclosed (oxazole/thiazole)

Key Observations :

  • Sulfamoyl groups (target compound) enable hydrogen bonding, unlike sulfonyl derivatives in , which prioritize tautomerism .
  • Bis(azolyl)sulfonamides () demonstrate synthetic versatility but lack direct bioactivity correlations .

Aminoalkyl Side Chains

Compound Aminoalkyl Chain Impact on Physicochemical Properties Reference
Target Compound Diethylaminoethyl Increased lipophilicity (logP) -
1216418-08-4 () Dimethylaminopropyl Altered basicity/solubility
Compounds 4a–4d () None (benzylidene substituents) Reduced solubility

Key Observations :

  • Diethylaminoethyl chains (target) may improve blood-brain barrier penetration compared to dimethylaminopropyl () .
  • Absence of aminoalkyl groups in correlates with lower solubility .

Anticancer and Enzymatic Activity

  • : Nitrobenzothiazole-thiadiazole hybrids (e.g., 6d, 4a–4d) show VEGFR-2 inhibition (IC50 = 0.32–1.45 µM) and apoptosis induction .
  • : Thiazolidin-4-one derivatives lack explicit bioactivity data but prioritize structural characterization .
  • Target Compound : Hypothesized to target kinases or apoptosis pathways due to sulfamoyl and benzothiazole motifs.

Molecular Docking and ADME Predictions

  • : Nitro derivatives exhibit favorable binding to VEGFR-2 via hydrophobic pockets and hydrogen bonding .
  • Target Compound : Computational modeling (unreported) could predict interactions with similar ATP-binding pockets.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or dichloromethane), and reaction time. For example, coupling reactions between the benzo[d]thiazole and sulfamoyl benzamide precursors often require anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitor reaction progress with TLC (Rf tracking) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., verifying diethylaminoethyl proton signals at δ 2.5–3.5 ppm) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm the presence of key groups (e.g., chlorobenzo[d]thiazole aromatic protons at δ 7.5–8.5 ppm, sulfamoyl methylene at δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak ([M+H]⁺) and isotopic pattern matching the chlorine atom .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1250 cm⁻¹) .

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Answer : Due to its hydrophobic benzamide and sulfamoyl groups, prepare stock solutions in DMSO (≤5% v/v final concentration) and dilute in assay buffers containing co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 6-chlorobenzo[d]thiazole moiety?

  • Methodological Answer : Synthesize analogs with substitutions at the 6-position (e.g., fluoro, methyl, or hydrogen) and compare their bioactivity in target-specific assays (e.g., enzyme inhibition IC₅₀). Use computational docking (e.g., AutoDock Vina) to model interactions between the chloro group and hydrophobic binding pockets. Corrogate data with Hammett substituent constants (σ) to quantify electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase assays.
  • Impurity Analysis : Use LC-MS to rule out degradation products (e.g., hydrolysis of the sulfamoyl group under acidic conditions) .
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Q. How can researchers elucidate the compound’s mechanism of action against a novel biological target?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to measure displacement in real time.
  • CRISPR-Cas9 Knockout Models : Generate target-knockout cell lines to confirm on-target effects.
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to identify direct binding .

Q. What methodologies are recommended for studying metabolic stability in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites using UPLC-QTOF and compare fragmentation patterns with synthetic standards. Adjust incubation conditions (e.g., NADPH concentration, pH 7.4) to mimic physiological environments .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s pharmacokinetic variability?

  • Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) with ≥10 data points. Normalize data to vehicle controls and fit curves using a four-parameter logistic model (e.g., GraphPad Prism). Include positive controls (e.g., staurosporine for kinase inhibition) and validate reproducibility across three independent replicates .

Q. What statistical approaches are optimal for analyzing synergistic effects in combination therapy studies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Use isobolograms to distinguish additive (CI=1), synergistic (CI<1), and antagonistic (CI>1) effects. Ensure dose ratios reflect clinically relevant concentrations .

Stability & Storage

Q. What conditions maximize the compound’s stability during long-term storage?

  • Methodological Answer :
    Store lyophilized powder at –80°C under argon to prevent oxidation. For solutions, use amber vials with minimal headspace and avoid freeze-thaw cycles. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via stability-indicating HPLC methods .

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